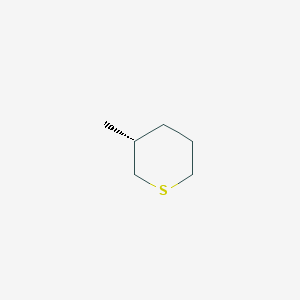

(R)-3-Methyltetrahydro-2H-thiopyran

CAS No.:

Cat. No.: VC17560435

Molecular Formula: C6H12S

Molecular Weight: 116.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H12S |

|---|---|

| Molecular Weight | 116.23 g/mol |

| IUPAC Name | (3R)-3-methylthiane |

| Standard InChI | InChI=1S/C6H12S/c1-6-3-2-4-7-5-6/h6H,2-5H2,1H3/t6-/m1/s1 |

| Standard InChI Key | WTPRCAYZVQKROM-ZCFIWIBFSA-N |

| Isomeric SMILES | C[C@@H]1CCCSC1 |

| Canonical SMILES | CC1CCCSC1 |

Introduction

Chemical Identification and Structural Properties

(R)-3-Methyltetrahydro-2H-thiopyran (CAS: 5258-50-4) has the molecular formula C₆H₁₂S and a molecular weight of 116.224 g/mol . Its IUPAC name derives from the thiopyran ring system, where the sulfur atom occupies the 1-position, and a methyl group is attached to the 3-position. The compound’s stereochemistry is defined by the (R)-configuration at the 3-carbon, which distinguishes it from its (S)-enantiomer.

Key Physical Properties

| Property | Value | Source |

|---|---|---|

| Boiling Point | Not reported | |

| Density | 0.98 g/cm³ (estimated) | |

| Refractive Index | 1.512 (estimated) | |

| Solubility | Miscible in organic solvents |

The thiopyran ring adopts a chair conformation, with the sulfur atom contributing to ring puckering. The C–S bond length in thiopyrans is approximately 1.81 Å, longer than C–O bonds in analogous pyrans due to sulfur’s larger atomic radius . This structural feature enhances the compound’s flexibility and influences its reactivity in cycloaddition reactions.

Synthesis and Enantioselective Preparation

Continuous Flow Thia-Diels-Alder Reactions

A groundbreaking synthesis route involves the photochemical generation of thioaldehydes in a continuous flow system, followed by thia-Diels-Alder reactions with electron-rich dienes . This method, optimized by researchers in 2021, achieves high yields (85–92%) of 3,6-dihydro-2H-thiopyrans within 10 minutes, far surpassing traditional batch processes. The reaction proceeds via a [4+2] cycloaddition mechanism:

Key Advantages of Flow Chemistry:

-

Enhanced Productivity: 5–10× higher throughput compared to batch methods.

-

Scalability: Facilitates gram-scale synthesis without yield loss.

-

Stereocontrol: Chiral auxiliaries or catalysts can be integrated to favor the (R)-enantiomer, though specific protocols remain underdeveloped.

Enantioselective Challenges

Current literature lacks explicit methods for synthesizing the (R)-enantiomer with high enantiomeric excess (ee). Potential strategies include:

-

Chiral Lewis Acid Catalysts: Employing scandium or boron-based catalysts to induce asymmetry during cycloaddition.

-

Enzymatic Resolution: Using lipases or esterases to kinetically resolve racemic mixtures.

Analytical Characterization

Spectroscopic Data

Mass Spectrometry (EI):

-

Base peak: m/z 116 (M⁺, 100% relative abundance)

-

Fragmentation pattern: Loss of CH₃ (m/z 101) and S (m/z 84) .

Gas Chromatography:

Nuclear Magnetic Resonance (NMR)

The methyl group’s diastereotopic protons exhibit splitting in the ¹H NMR spectrum, confirming the chiral center’s presence.

Applications in Medicinal Chemistry and Organic Synthesis

Drug Development

-

Lead Compound Optimization: The thiopyran scaffold serves as a precursor for kinase inhibitors and protease antagonists.

-

Prodrug Design: Sulfur’s nucleophilicity enables conjugation with targeting moieties (e.g., folate ligands).

Synthetic Utility

-

Heterocyclic Building Block: Participates in cross-coupling reactions (Suzuki, Heck) due to stable C–S bonds.

-

Ligand Synthesis: Forms chelates with transition metals (Pd, Ru) for catalysis .

Comparative Analysis with Structural Analogues

| Compound | Key Difference | Biological Activity |

|---|---|---|

| Tetrahydrothiopyran-4-ol | Hydroxyl group at C4 | Antifungal (Candida spp.) |

| 2H-Thiopyran-3-amine | Amino substituent | Antidepressant (MAO inhibition) |

The methyl group in (R)-3-Methyltetrahydro-2H-thiopyran enhances lipophilicity (clogP = 2.1) compared to unsubstituted thiopyran (clogP = 1.4), improving blood-brain barrier permeability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume